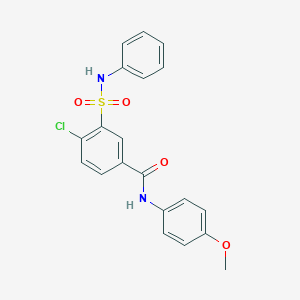

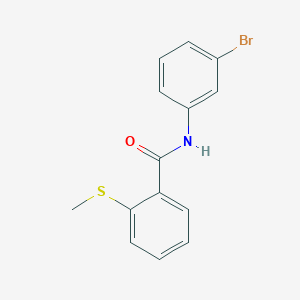

![molecular formula C18H21ClN2O4S B305222 N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)

N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMMPA is a synthetic compound that was first synthesized in 2016 by a team of researchers at the University of California, San Francisco. Since then, researchers have been studying the properties and effects of CMMPA in various scientific fields.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves its selective binding to the Nav1.7 channel. This binding prevents the channel from opening, which in turn inhibits the transmission of pain signals. N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to be highly selective for the Nav1.7 channel, with minimal effects on other ion channels. This selectivity is a key factor in its potential as a tool for studying ion channel function.

Biochemical and Physiological Effects:

N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have minimal effects on other physiological processes, aside from its inhibition of the Nav1.7 channel. This selectivity is a key advantage of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, as it allows for the study of specific ion channels without affecting other cellular processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have a long half-life in vivo, which makes it a useful tool for studying ion channel function over extended periods of time.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is its high selectivity for the Nav1.7 channel, which allows for the study of this channel without affecting other cellular processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has a long half-life in vivo, which makes it a useful tool for studying ion channel function over extended periods of time. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a relatively new compound, and its long-term effects on cellular processes are not yet fully understood.

Future Directions

There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One area of interest is the development of new pain medications based on the selective inhibition of the Nav1.7 channel. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could be used as a tool for studying the function of other ion channels, which could lead to new insights into cellular processes. Further research is also needed to fully understand the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide on cellular processes and to optimize its synthesis process for wider use in research.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 3-chloro-4-methoxyaniline with 2-phenylethylamine to form an intermediate product. This intermediate product is then reacted with methylsulfonyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a complex process that requires careful attention to detail and precise control over reaction conditions.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been studied extensively in the field of neuroscience due to its potential as a tool for studying the function of ion channels. Ion channels are proteins that regulate the flow of ions across cell membranes, and they play a crucial role in many physiological processes. N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to selectively block the activity of a specific type of ion channel, known as the Nav1.7 channel. This channel is involved in the transmission of pain signals, and its inhibition by N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has potential applications in the development of new pain medications.

properties

Product Name |

N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide |

|---|---|

Molecular Formula |

C18H21ClN2O4S |

Molecular Weight |

396.9 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |

InChI |

InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |

InChI Key |

VLUJGICCRXIWHP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)

![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)

amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)